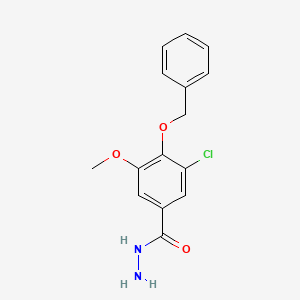
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is an organic compound with a complex structure that includes benzyloxy, chloro, and methoxy functional groups attached to a benzoic acid hydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide typically involves multiple steps. One common method starts with the benzylation of 4-hydroxy-3-methoxybenzoic acid to form 4-benzyloxy-3-methoxybenzoic acid . This intermediate is then chlorinated to introduce the chloro group, resulting in 4-benzyloxy-3-chloro-5-methoxybenzoic acid . The final step involves the reaction of this compound with hydrazine to form the hydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Condensation Reactions: Hydrazones are the major products formed from reactions with aldehydes or ketones.
Scientific Research Applications
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The benzyloxy, chloro, and methoxy groups can participate in different types of chemical interactions, potentially affecting biological pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Chloro-5-methoxybenzoic acid:
Uniqueness
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the hydrazide group further enhances its utility in various chemical and biological studies.
Properties
Molecular Formula |
C15H15ClN2O3 |
|---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
3-chloro-5-methoxy-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-8-11(15(19)18-17)7-12(16)14(13)21-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3,(H,18,19) |
InChI Key |
WXCZROYEGBPWGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


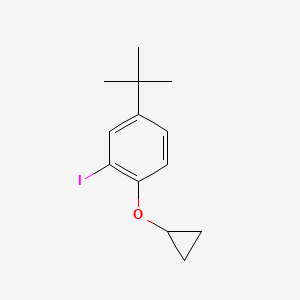
![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)

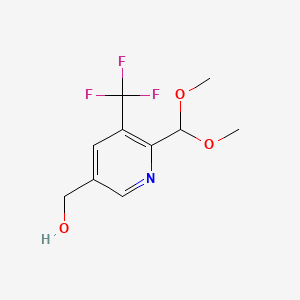
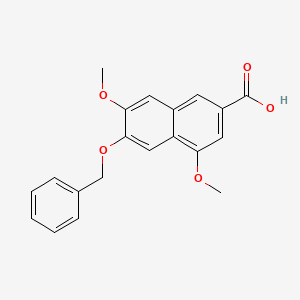
![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)

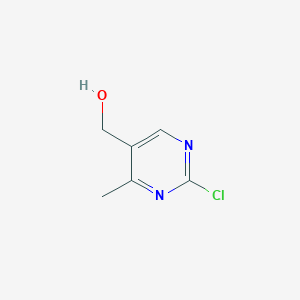

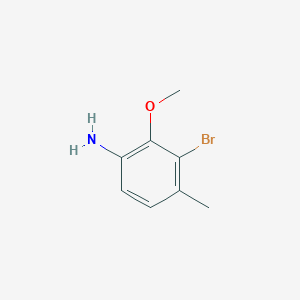
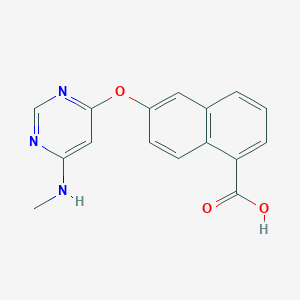
![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)
